

Buparlisib (BKM120): A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor developed by Novartis.[1][2] As a member of the 2,6-dimorpholino pyrimidine derivative family, it competitively binds to the ATP-binding pocket of all four Class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ), playing a significant role in inhibiting cell proliferation, promoting apoptosis, and blocking angiogenesis by antagonizing the PI3K/AKT/mTOR pathway.[3][4] This document provides an in-depth technical overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to **Buparlisib**, intended for professionals in the field of drug development and oncology research.

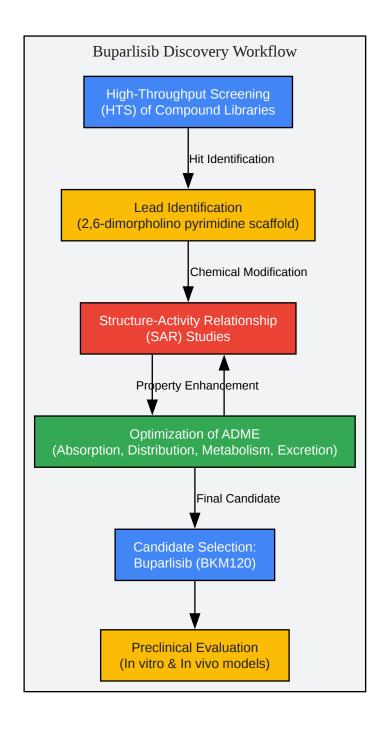
Discovery and Rationale

The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling pathways in human cancers, making it a critical therapeutic target.[5][6] Its activation can be triggered by various genetic alterations, including mutations in the PIK3CA gene (encoding the p110 α catalytic subunit) or loss-of-function mutations in the tumor suppressor PTEN.[6] This constitutive activation promotes cell growth, survival, and resistance to therapy.[7]

The development of **Buparlisib** was driven by the need for a potent inhibitor that could target all Class I PI3K isoforms, thereby providing a broad-spectrum approach to treating cancers with



a dysregulated PI3K pathway.[1][3] The discovery process began with screening libraries of compounds, which identified the 2,6-dimorpholino pyrimidine scaffold as a promising starting point. Through structure-activity relationship (SAR) studies and optimization of its pharmacological properties, **Buparlisib** (BKM120) was identified as a lead candidate with excellent brain penetration and oral bioavailability, suitable for clinical development.[7][8]



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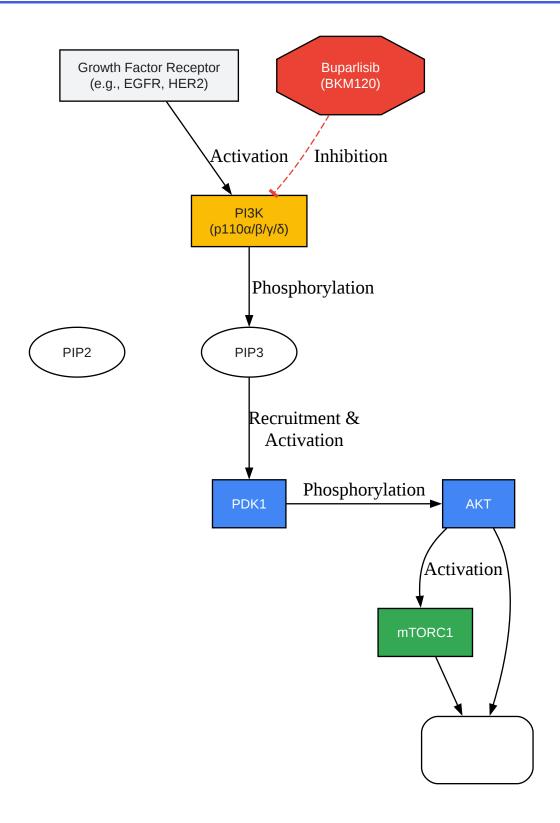


Caption: The discovery workflow leading to the selection of **Buparlisib**.

Mechanism of Action

Buparlisib functions by competitively binding to the ATP-binding site in the lipid kinase domain of the Class I PI3K isoforms.[3] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. By blocking PIP3 production, **Buparlisib** effectively halts the activation of the entire PI3K/AKT/mTOR signaling cascade.[9] This leads to the inhibition of critical cellular processes that drive tumorigenesis, including cell cycle progression, cell growth, and survival, ultimately promoting apoptosis in cancer cells.[4]





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Biochemical and Cellular Activity



Buparlisib is a potent inhibitor of all four Class I PI3K isoforms, with IC50 values in the nanomolar range. Its activity extends to common activating mutations of p110 α . However, it shows significantly less potency against other related kinases, highlighting its selectivity.[10]

Target	IC50 (nM)
p110α (wild-type)	52[11][12][13][14]
p110β	166[11][12][13][14]
p110δ	116[11][12][13][14]
p110y	262[11][12][13][14]
p110α-H1047R mutant	58[15]
p110α-E545K mutant	99[15]
Vps34	>2,000[16]
mTOR	>5,000[16]
DNA-PK	>5,000[16]

Table 1: Biochemical potency and selectivity of **Buparlisib** (BKM120).

In cellular assays, **Buparlisib** demonstrates potent anti-proliferative activity across a wide panel of cancer cell lines, with particular sensitivity observed in cells harboring PIK3CA mutations or PTEN loss.[10][14] For instance, in multiple myeloma (MM) cell lines, **Buparlisib** treatment resulted in dose-dependent growth inhibition, with IC50 values ranging from <1 μ M to over 10 μ M after 24 hours of treatment.[15]

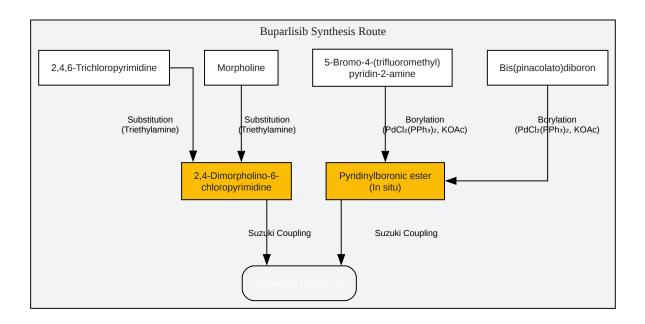
Synthesis of Buparlisib

The chemical synthesis of **Buparlisib** (5-(2,6-dimorpholinopyrimidin-4-yl)-4- (trifluoromethyl)pyridin-2-amine) can be achieved through various routes. A common method involves a multi-step process starting from 2,4,6-trichloropyrimidine.[8] A patented process outlines a convergent synthesis strategy, which is efficient for large-scale production.[2]

The key steps in one described synthesis are:[2]



- Formation of Intermediate 4: Reaction of 2,4,6-trichloropyrimidine (Compound 2) with morpholine (Compound 3) to yield 2,4-dimorpholino-6-chloropyrimidine.
- Formation of **Buparlisib**: A Suzuki coupling reaction between the chlorinated pyrimidine intermediate (Compound 4) and a pyridine-boronic acid derivative. This derivative is formed in situ from 5-bromo-4-(trifluoromethyl)pyridin-2-amine (Compound 6) and bis(pinacolato)diboron (Compound 5) in the presence of a palladium catalyst.[2]



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Caption: A convergent synthesis pathway for **Buparlisib**.

Key Experimental Protocols PI3K Enzyme Inhibition Assay (Biochemical)

This protocol determines the IC50 of **Buparlisib** against PI3K isoforms.

Objective: To measure the 50% inhibitory concentration (IC50) of Buparlisib against p110 isoforms.



 Principle: A luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

Materials:

- Recombinant PI3K enzymes (p110α, β, δ, γ).
- Substrate: 1-α-phosphatidylinositol (PI).
- o ATP.
- Buparlisib (BKM120) dissolved in DMSO.
- Assay Buffer: 10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS.
- Kinase-Glo® Luminescence Kinase Assay kit.
- 384-well plates.

Procedure:

- Prepare serial dilutions of **Buparlisib** in DMSO. Distribute 1.25 μL of each dilution into a 384-well plate.[13]
- \circ Prepare a reaction mixture containing 10 nM of the respective PI3K isoform and 5 μ g/mL PI in the assay buffer.[13]
- Add 25 μL of the reaction mixture to each well containing the inhibitor.
- Initiate the kinase reaction by adding 25 μ L of 2 μ M ATP in assay buffer to each well.[13]
- Incubate the plate at room temperature until approximately 50% of the ATP is consumed in the control (no inhibitor) wells.
- Stop the reaction by adding 25 μL of Kinase-Glo® solution to each well.[13]
- Incubate for 5 minutes to stabilize the luminescent signal.



- Measure the luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based)

This protocol assesses the anti-proliferative effects of **Buparlisib** on cancer cell lines.

- Objective: To determine the effect of **Buparlisib** on the proliferation of cancer cells and calculate the IC50 value.
- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or proliferation inhibition.
- Materials:
 - Cancer cell line (e.g., A2780 ovarian cancer cells).[16]
 - Complete growth medium (e.g., DMEM with 10% FBS).
 - Buparlisib (BKM120) dissolved in DMSO.
 - CellTiter-Glo® Luminescent Cell Viability Assay kit.
 - 96-well black-walled, clear-bottom plates.
- Procedure:
 - \circ Seed cells in a 96-well plate at a density of 1,000 cells/well in 100 μ L of medium and allow them to attach for 3-5 hours.[15]
 - Prepare serial dilutions of **Buparlisib** in the growth medium. The final DMSO concentration should be kept constant (e.g., 0.1%) across all wells.[10]
 - Remove the initial medium from the cells and add 100 μL of the medium containing the different concentrations of **Buparlisib**. Include vehicle-only controls.



- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3 days.[15]
- After incubation, equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Conclusion

Buparlisib (BKM120) is a well-characterized pan-Class I PI3K inhibitor that emerged from a focused drug discovery program targeting a fundamental cancer signaling pathway. Its development provided significant insights into the therapeutic potential and challenges of pan-PI3K inhibition. While its clinical progression has been hampered by toxicity, particularly neuropsychiatric effects, the extensive preclinical and clinical data generated for **Buparlisib** remain invaluable.[9][17] The technical information regarding its synthesis, mechanism of action, and biological activity serves as a crucial reference for researchers developing next-generation PI3K inhibitors with improved therapeutic indices.

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